molecular formula C11H8O3S B2831843 Methyl 1-oxo-1H-isothiochromene-3-carboxylate CAS No. 500779-37-3

Methyl 1-oxo-1H-isothiochromene-3-carboxylate

Cat. No.: B2831843
CAS No.: 500779-37-3
M. Wt: 220.24
InChI Key: LXCBRCMMHXRQIR-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1H-isothiochromene-3-carboxylate is a heterocyclic compound that belongs to the isothiochromene family. This compound is characterized by its unique structure, which includes a sulfur atom within the ring, making it distinct from other chromene derivatives. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-1H-isothiochromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptobenzoic acid with methyl acrylate in the presence of a base, followed by cyclization to form the isothiochromene ring. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like sodium acetate (NaOAc) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-oxo-1H-isothiochromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-oxo-1H-isothiochromene-3-carboxylate has found applications in several areas of scientific research:

Mechanism of Action

The mechanism by which Methyl 1-oxo-1H-isothiochromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

    Methyl 1-oxochromene-3-carboxylate: Lacks the sulfur atom, resulting in different chemical and biological properties.

    Methyl 1-oxoisothiochromene-2-carboxylate: Similar structure but with the carboxylate group at a different position, leading to variations in reactivity and applications.

Uniqueness: Methyl 1-oxo-1H-isothiochromene-3-carboxylate is unique due to the presence of the sulfur atom within the ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

methyl 1-oxoisothiochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c1-14-10(12)9-6-7-4-2-3-5-8(7)11(13)15-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCBRCMMHXRQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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